Allapinin

Description

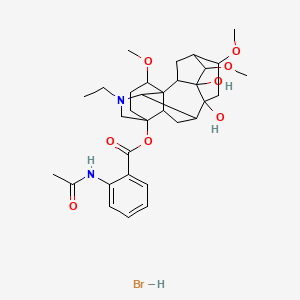

Structure

2D Structure

Properties

Molecular Formula |

C32H45BrN2O8 |

|---|---|

Molecular Weight |

665.6 g/mol |

IUPAC Name |

(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide |

InChI |

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H |

InChI Key |

CFFYROOPXPKMEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |

Pictograms |

Acute Toxic |

Synonyms |

allapinin allapinine |

Origin of Product |

United States |

Foundational & Exploratory

Allapinin's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

Abstract

Allapinin, the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent whose primary therapeutic effect is mediated through the blockade of voltage-gated sodium channels (Nav). This guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with sodium channels, focusing on its state-dependent binding, effects on channel gating, and the kinetics of the block. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiology.

Introduction

This compound is utilized in the management of various cardiac arrhythmias, including atrial fibrillation and flutter, and paroxysmal supraventricular tachycardia.[1] Its classification as a Class IC antiarrhythmic agent stems from its potent ability to block cardiac sodium channels, thereby slowing the rate of depolarization (Phase 0) of the cardiac action potential.[1][2][3] This leads to a reduction in the excitability and conduction velocity within the heart's conductive tissues.[3][4] Unlike some other antiarrhythmics, this compound's action is primarily focused on Nav channels, with some studies indicating it may also modulate the expression of genes related to other ion channels.[3][4]

State-Dependent Blockade of Sodium Channels

The interaction of this compound with sodium channels is highly dependent on the conformational state of the channel. Sodium channels cycle through three main states: resting (closed), open, and inactivated. This compound exhibits a pronounced state-dependent blockade, with a significantly higher affinity for the open and inactivated states compared to the resting state.

Open-Channel Block

This compound demonstrates a strong preference for binding to the open state of the sodium channel.[5] This characteristic is a hallmark of its mechanism and contributes to its use-dependent effects, where the degree of block increases with the frequency of channel opening (i.e., during a higher heart rate). The block of the open channel by this compound is reported to be slow and, in some experimental conditions, irreversible or very slowly reversible.[5][6] This slow kinetics is a distinguishing feature compared to the rapid, reversible block of local anesthetics like lidocaine.[6]

Inactivated-State Block

While the primary interaction is with the open state, this compound also exhibits a voltage-dependent block, indicating an affinity for the inactivated state.[3][7] As the membrane potential becomes more depolarized, more channels enter the inactivated state, and the inhibitory effect of this compound increases.[7] This is evidenced by the decrease in the IC50 value at more depolarized holding potentials. For instance, in studies on the Nav1.7 channel, the IC50 was significantly lower when the holding potential was clamped at -50 mV compared to -120 mV.[7]

Resting-State Block

This compound has a very low affinity for the resting state of the sodium channel. This preferential binding to the open and inactivated states contributes to its therapeutic window, as it has a greater effect on rapidly firing cells (which have more channels in the open and inactivated states) in arrhythmic tissue compared to cells in normally functioning tissue.[2]

Binding Site on the Sodium Channel

The precise binding site of this compound on the sodium channel has been a subject of investigation. Evidence suggests that its binding site may overlap with that of both local anesthetics and site 2 neurotoxins.[5] Studies using site-directed mutagenesis on the human heart sodium channel (hH1 or Nav1.5) have shown that mutations in the local anesthetic receptor region, specifically at residues F1760 and N1765 in domain IV-S6, reduce the channel's sensitivity to this compound.[5] This indicates that this compound likely binds within the inner pore of the channel, a region critical for the binding of many local anesthetics and antiarrhythmics.[7] The interaction is thought to be irreversible or slowly reversible, distinguishing it from the rapidly reversible binding of typical local anesthetics.[5]

Effects on Sodium Channel Gating Properties

A notable characteristic of this compound is its minimal effect on the voltage-dependence of sodium channel activation and steady-state inactivation.[7] Unlike many other sodium channel blockers that cause a hyperpolarizing or depolarizing shift in the activation and inactivation curves, this compound appears to block the channel without significantly altering these gating parameters.[7] It primarily reduces the peak sodium current amplitude.[6] This suggests that this compound acts as a pure pore blocker rather than a gating modifier.

Quantitative Analysis of this compound's Inhibitory Action

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). As expected from its state-dependent action, the IC50 values vary significantly with the experimental conditions, particularly the holding potential and the method of drug application.

| Channel Isoform | Holding Potential (mV) | Experimental Method | IC50 (µmol/L) | 95% Confidence Limits | Reference |

| Nav1.7 | -120 | Perfusion | 221.30 | 168.80–273.80 | [7] |

| Nav1.7 | -70 | Perfusion | 133.20 | 92.91–173.40 | [7] |

| Nav1.7 | -50 | Perfusion | 65.33 | 51.94–78.71 | [7] |

| Nav1.7 | -70 | Incubation | 27.67 | 15.68–39.66 | [7] |

Experimental Protocols for Studying this compound's Action

The investigation of this compound's mechanism of action on sodium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell membrane potential and the recording of ionic currents through the sodium channels.

Cell Preparation

Studies typically utilize cell lines that stably express a specific sodium channel isoform of interest, such as Human Embryonic Kidney (HEK293) cells expressing Nav1.5 or Nav1.7.[7] This allows for the examination of the drug's effect on a homogenous population of channels. Alternatively, primary cells like isolated cardiomyocytes or trigeminal ganglia neurons can be used to study the drug's effect in a more native environment.[6]

Electrophysiological Recording

A glass micropipette filled with an appropriate intracellular solution is sealed onto the surface of a cell. The patch of membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and the membrane potential. The extracellular solution (bath) contains physiological concentrations of ions, and this compound is applied via perfusion.

Voltage-Clamp Protocols

Specific voltage-clamp protocols are designed to isolate and study the sodium channel in its different conformational states:

-

Resting State Block: To assess the block of the resting state, the cell is held at a very negative membrane potential (e.g., -120 mV to -140 mV) where most channels are in the resting state. Short depolarizing pulses are then applied to elicit a current, and the reduction in current amplitude in the presence of this compound is measured.[8]

-

Inactivated State Block: To measure the affinity for the inactivated state, the cell is held at a more depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the steady-state inactivated state.[8] The reduction in the available channels for opening upon a test pulse is then quantified.

-

Use-Dependent (Open State) Block: To evaluate the block of the open state, a train of repetitive depolarizing pulses is applied.[9] If a drug preferentially binds to the open state, a cumulative or use-dependent block will be observed, where the current progressively decreases with each pulse in the train.

Conclusion

This compound exerts its antiarrhythmic effect through a potent and state-dependent blockade of voltage-gated sodium channels. Its mechanism is characterized by a high affinity for the open and inactivated states of the channel, with minimal interaction with the resting state. This results in a use-dependent and voltage-dependent inhibition of sodium current. This compound appears to act as a pore blocker, binding within the inner vestibule of the channel at a site that overlaps with the local anesthetic receptor, but without significantly altering the channel's intrinsic gating properties. The slow kinetics of its binding and unbinding contribute to its classification as a Class IC agent and distinguish it from other sodium channel blockers. A thorough understanding of this mechanism is critical for the rational use of this compound in clinical practice and for the development of future antiarrhythmic therapies.

References

- 1. What is Allapininum used for? [synapse.patsnap.com]

- 2. What is the mechanism of Allapininum? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

Lappaconitine Hydrobromide: A Technical Guide for Researchers

An In-depth Whitepaper on the Sourcing, Extraction, and Mechanistic Action of a Potent Diterpenoid Alkaloid

Lappaconitine (B608462) hydrobromide, a C18-diterpenoid alkaloid, has garnered significant attention within the scientific community for its potent analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor properties.[1][2][3] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its natural sources, established extraction and purification protocols, and the complex signaling pathways through which it exerts its pharmacological effects.

Natural Sources of Lappaconitine

Lappaconitine is a naturally occurring compound primarily isolated from the roots of various plant species belonging to the Aconitum and Delphinium genera (family Ranunculaceae).[4][5] Historically, these plants have been utilized in traditional Chinese medicine for their analgesic and anti-rheumatic effects.[4] The most prominent documented sources for lappaconitine extraction include:

-

Aconitum sinomontanum Nakai : Widely cited as a primary source for commercial and research-grade lappaconitine.[1][6][7][8]

-

Aconitum leucostomum Worosch : Another significant source from which lappaconitine has been successfully extracted and purified.[1]

-

Aconitum septentrionale : A species native to Inner Mongolia that also serves as a plant resource for this alkaloid.[1]

Extraction and Purification Methodologies

The extraction of lappaconitine hydrobromide leverages general alkaloid extraction principles, with various methods optimized to enhance yield and purity. These range from classical solvent-based techniques to more modern, efficient approaches.

Summary of Extraction Techniques

Modern techniques like ultrasound and microwave-assisted extraction have demonstrated superior efficiency, reducing solvent consumption and extraction time compared to traditional methods.[1]

| Method | Plant Source | Solvent(s) | Yield (%) | Purity (%) | Reference |

| Cold Leaching & Acid/Base Extraction | A. sinomontanum | Benzene, Ether | 0.50 - 0.60 | Not specified | [1] |

| Ultrasound-Assisted Extraction | A. sinomontanum | Not specified | 0.887 | Not specified | [1] |

| Microwave-Assisted Extraction | A. sinomontanum | Not specified | 1.208 | Not specified | [1] |

| Microwave-Assisted Ultrasonic Extraction | A. sinomontanum | Not specified | 1.227 | Not specified | [1] |

| High-Speed Counter-Current Chromatography (HSCCC) | A. leucostomum | Chloroform-Methanol-HCl | ~30 (from crude extract) | 98 | |

| Refining by Recrystallization | Lappaconitine Hydrobromide (raw) | Methanol (B129727), Ethanol (B145695)/Water/Acetone | >90 (Recovery) | >97 | [9] |

Detailed Experimental Protocols

Protocol 1: General Reflux Extraction from Aconitum Roots

This protocol is a composite of classical methods described in the literature.[1]

-

Preparation : Air-dry and powder the roots of the source plant (e.g., A. leucostomum).

-

Extraction : Extract the powdered material (1.8 kg) with 80% ethanol solution (2 x 10 L) under reflux at 80°C for 2 hours per cycle.

-

Concentration : Combine the ethanol extracts and concentrate the solution under reduced pressure at 60°C to yield a residue.

-

Partitioning : Suspend the concentrated residue in water (1:3 ratio) and perform a liquid-liquid extraction by partitioning with chloroform (B151607) three times (1 L each).

-

Crude Alkaloid Isolation : Combine the chloroform phases and evaporate the solvent to obtain the crude alkaloid extract. This extract can then be subjected to further purification.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the preparative separation from A. leucostomum crude extract.

-

Solvent System Preparation : Prepare a two-phase immiscible solvent system composed of chloroform-methanol-0.2 M hydrochloric acid (4:1.5:2 v/v/v). Mix thoroughly and degas by sonication for 30 minutes.

-

Sample Preparation : Dissolve 250 mg of the crude alkaloid extract in 10 mL of a mixture containing equal volumes of the upper and lower phases of the solvent system.

-

HSCCC Operation :

-

Fill the preparative column entirely with the upper phase (stationary phase).

-

Rotate the apparatus at a speed of 850 rpm.

-

Pump the lower phase (mobile phase) into the column at a specified flow rate.

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

-

Fraction Collection & Analysis : Continuously monitor the effluent and collect fractions. Analyze the fractions by HPLC to identify those containing pure lappaconitine.

-

Final Product : Combine the pure fractions and evaporate the solvent to yield lappaconitine with a purity of approximately 98%.

Protocol 3: Refining by Recrystallization

This protocol details a method for increasing the purity of raw lappaconitine hydrobromide.[9]

-

Dissolution : Add methanol as a first solvent to the raw lappaconitine hydrobromide material (10-20% weight-to-volume ratio). Stir to mix uniformly.

-

Heating : Heat the mixture in a water bath at 40-70°C for 15-30 minutes to ensure complete dissolution.

-

Precipitation : Add a second solvent (e.g., absolute ethanol, water, or acetone) with a volume of 1/3 to 1 time that of the first solvent (methanol).

-

Crystallization : Allow the solution to cool to room temperature, then place it at a temperature between -20°C and 0°C to facilitate crystallization.

-

Isolation and Drying : Filter the solution to obtain the crystals. Dry the crystals under vacuum at 30-65°C for 1-4 hours to obtain the final, refined lappaconitine hydrobromide product with a purity exceeding 97%.[9]

Pharmacological Data and In-Vivo Studies

Lappaconitine hydrobromide's primary application is in pain management, with research exploring its efficacy in various pain models.[6][8][10]

| Parameter | Value | Condition/Model | Reference |

| IC50 (HCT-116 cells) | 413.1 µg/mL (24h) | Human colorectal cancer cell line | [1] |

| IC50 (HCT-116 cells) | 174.2 µg/mL (48h) | Human colorectal cancer cell line | [1] |

| ED50 (Subcutaneous) | 1.1 mg/kg (mechanical allodynia) | Rat spinal nerve ligation model | [8] |

| ED50 (Subcutaneous) | 1.6 mg/kg (thermal hyperalgesia) | Rat spinal nerve ligation model | [8] |

| ED50 (Intrathecal) | 0.8 µg | Rat spinal nerve ligation model | [8] |

| Effective Dose (In vivo) | 4 mg/kg and 8 mg/kg | Rat CFA-induced inflammatory pain model | [6][7] |

Mechanism of Action and Signaling Pathways

Lappaconitine exerts its diverse pharmacological effects by modulating multiple cellular targets and signaling pathways. Its mechanism is complex and multifaceted, contributing to its analgesic, anti-inflammatory, and anti-cancer activities.

Primary Analgesic Mechanism: Sodium Channel Blockade

The most well-established mechanism for lappaconitine's analgesic effect is its action as a voltage-gated sodium channel (VGSC) blocker.[2][11]

-

Action : It binds to VGSCs, stabilizing them in an inactive state.[11]

-

Result : This inhibits the influx of sodium ions into neurons, which is critical for the generation and propagation of action potentials.[2][11]

-

Effect : By reducing neuronal excitability, it dampens the transmission of pain signals from the peripheral nervous system to the brain.[11]

It also affects the release of neurotransmitters like substance P and glutamate, which are key players in pain perception.[2]

Caption: Analgesic mechanism of Lappaconitine via VGSC blockade.

Anti-Inflammatory Signaling

Lappaconitine demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways.[1] Research indicates it suppresses the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) through the modulation of the Nf-κB and MAPK signaling pathways.[1]

Caption: Anti-inflammatory action via MAPK and Nf-κB inhibition.

Anti-Tumor Signaling Pathways

In cancer cell lines, such as HeLa and HepG2, lappaconitine and its derivatives have been shown to inhibit proliferation and induce apoptosis through multiple pathways.[1]

-

Cell Cycle Arrest : It inhibits Cyclin D1 and p-Rb proteins while promoting the expression of tumor suppressors p21 and P53.[1]

-

Mitochondrial Apoptosis : It activates the intrinsic apoptotic pathway by modulating the Bcl2/Bax ratio and activating caspases 9, 7, and 3.[1]

-

PI3K/AKT Inhibition : Lappaconitine sulfate (B86663) has been shown to inhibit cellular proliferation through the PI3K/AKT/GSK3β signaling pathway.[1]

Caption: Anti-cancer signaling pathways modulated by Lappaconitine.

Conclusion

Lappaconitine hydrobromide is a powerful natural compound with a well-defined sourcing and extraction framework and a complex, multi-target mechanism of action. Its ability to modulate key signaling pathways in pain, inflammation, and cancer makes it a highly valuable molecule for continued research and development. This guide provides a foundational technical overview to support scientists in harnessing the therapeutic potential of this intriguing alkaloid.

References

- 1. mdpi.com [mdpi.com]

- 2. sostceramide.com [sostceramide.com]

- 3. selleckchem.com [selleckchem.com]

- 4. staherbcorp.com [staherbcorp.com]

- 5. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102127018A - Method for refining lappaconitine hydrobromide - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. What is Lappaconite Hydrobromide used for? [synapse.patsnap.com]

Allapinin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Class IC Antiarrhythmic Agent

Abstract

Allapinin®, the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a potent Class IC antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, leading to a reduction in the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] This comprehensive technical guide synthesizes the available preclinical and clinical data on this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its electrophysiological properties, pharmacokinetics, and clinical applications. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development.

Introduction

This compound, derived from the plants of the Aconitum and Delphinium species, is utilized for the management of both supraventricular and ventricular arrhythmias.[1][3] As a Class IC antiarrhythmic, its principal electrophysiological effect is a marked depression of the rapid inward sodium current (INa), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[4] This action leads to a significant slowing of conduction in fast-response cardiac tissues.[2] Unlike other Class I agents, Class IC drugs like this compound have minimal effect on the duration of the action potential and the effective refractory period.[1]

Mechanism of Action and Electrophysiology

This compound's antiarrhythmic effects are primarily attributed to its potent, use-dependent blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[5][6] This blockade is more pronounced at higher heart rates. The interaction is characterized by a slow onset and offset of the block.[7] Studies have shown that lappaconitine binds preferentially to the open state of the sodium channel, leading to an irreversible block under experimental conditions.[5][6]

Signaling Pathway of this compound's Action

The primary signaling pathway affected by this compound is the propagation of the cardiac action potential. By blocking the fast sodium channels, this compound directly modulates the influx of sodium ions, which is the initial and critical step in cardiomyocyte depolarization.

Quantitative Electrophysiological Data

The following table summarizes the key quantitative electrophysiological effects of this compound and its active metabolite.

| Parameter | Effect | Value | Species/Model | Reference |

| Lappaconitine | ||||

| Nav1.7 Channel Blockade (IC50) | Inhibition | 27.67 µmol/L | Human embryonic kidney (HEK293) cells | [7] |

| ECG: PQ Interval | Prolongation | Increased | Human | [8] |

| ECG: QRS Complex | Widening | Increased | Human | [8] |

| ECG: QT Interval | No significant change | No change | Human | [8] |

| N-deacetyllappaconitine (Active Metabolite) | ||||

| Action Potential Depolarization | Increased duration | Not specified | Isolated rat hippocampal neurons | [9] |

| Action Potential Amplitude | Decrease | Not specified | Isolated rat hippocampal neurons | [9] |

| Na+ Currents | Inhibition | Effective | Isolated rat hippocampal neurons | [9] |

| K+ Currents | Partial Inhibition | Partial | Isolated rat hippocampal neurons | [9] |

Pharmacokinetics and Metabolism

This compound is administered orally and is metabolized in the liver to its active metabolite, N-deacetyllappaconitine.[9] The pharmacokinetics of a long-acting formulation of lappaconitine hydrobromide (Allaforte®) have been studied in humans.

Pharmacokinetic Parameters

| Parameter | Lappaconitine | N-deacetyllappaconitine | Unit | Reference |

| Cmax (Maximum Concentration) | 5.09 ± 4.07 | 11.66 ± 6.21 | ng/mL | [1] |

| Tmax (Time to Maximum Concentration) | 4.43 ± 3.54 | 4.04 ± 2.18 | hours | [1] |

| AUC0-t (Area Under the Curve) | 42.96 ± 34.48 | 167.42 ± 114.41 | ng·h/mL | [1] |

| AUC0-∞ | 71.24 ± 43.20 | 189.42 ± 115.20 | ng·h/mL | [1] |

| T1/2 (Half-life) | 8.45 ± 5.10 | 9.04 ± 2.57 | hours | [1] |

Metabolism

The metabolism of this compound is thought to involve the cytochrome P450 (CYP) enzyme system.[3] Co-administration with inhibitors or inducers of CYP enzymes can potentially alter the plasma concentrations of this compound and its active metabolite, leading to toxicity or reduced efficacy.[3] Further studies are needed to fully characterize the specific CYP isozymes involved in its metabolism.

Experimental Protocols

Whole-Cell Voltage-Clamp on Isolated Cardiomyocytes

This protocol is a generalized procedure for assessing the effect of this compound on cardiac sodium channels.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from adult mammalian hearts (e.g., rat, guinea pig).[10]

-

Cell Culture: Isolated myocytes are plated on laminin-coated glass coverslips and allowed to adhere.

-

Electrophysiological Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution.[10]

-

Sodium currents are elicited by depolarizing voltage steps from a holding potential.

-

Baseline currents are recorded before the application of this compound.

-

This compound is perfused into the recording chamber at various concentrations.

-

The effect of this compound on the sodium current is recorded at each concentration.

-

-

Data Analysis: The peak sodium current amplitude is measured before and after drug application to determine the percentage of inhibition. A dose-response curve is constructed to calculate the IC50 value.

Aconitine-Induced Arrhythmia Model in Isolated Rat Papillary Muscle

This ex vivo model is used to assess the antiarrhythmic efficacy of this compound.

Methodology:

-

Preparation: Papillary muscles are dissected from the right ventricle of a rat heart and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The muscle is stimulated electrically.

-

Induction of Arrhythmia: Aconitine (1 µM) is added to the bath to induce arrhythmias, which are characterized by irregular contractions.[2]

-

Drug Application: this compound is added to the bath at various concentrations to assess its ability to suppress the aconitine-induced arrhythmias.

-

Data Recording and Analysis: The contractile force and rhythm of the papillary muscle are recorded. The concentration of this compound required to restore regular rhythm is determined.

Clinical Efficacy and Safety

This compound has demonstrated efficacy in the treatment of both supraventricular and ventricular premature beats.[8][11] It is particularly noted for its high efficacy in preventing attacks of paroxysmal atrial fibrillation.[12][13] Clinical studies have shown that an oral dose of 75 mg/day is often optimal.[8]

Logical Flow for Clinical Trial Design

Safety Profile

The most common side effects of this compound are dose-dependent and include dizziness, headache, and gastrointestinal disturbances.[3] A significant concern with Class IC antiarrhythmics is the potential for proarrhythmia, especially in patients with structural heart disease.[3] Therefore, this compound is contraindicated in patients with conditions such as severe heart block and myocardial insufficiency.[3]

Conclusion

This compound is an effective Class IC antiarrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. Its clinical utility in managing a range of arrhythmias is supported by numerous studies. However, for drug development professionals, a deeper understanding of its quantitative electrophysiological effects, detailed metabolic pathways, and comprehensive safety profile in diverse patient populations is crucial. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential and optimization of this compound and related compounds. Future research should focus on obtaining more precise quantitative data on its effects on cardiac action potential and conduction, elucidating the specific P450 isozymes involved in its metabolism, and conducting large-scale clinical trials with detailed electrophysiological monitoring to further refine its clinical application and safety profile.

References

- 1. pharmjournal.ru [pharmjournal.ru]

- 2. researchgate.net [researchgate.net]

- 3. What is Allapininum used for? [synapse.patsnap.com]

- 4. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 5. researchgate.net [researchgate.net]

- 6. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Electrophysiological Mechanisms of N-Deacetyllapaconitine Monochlorhydrate, the Main Metabolite of Lappaconitine Hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 11. [Results of the clinical study of a new anti-arrhythmia preparation this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Allapinine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allapinine, a hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a class IC antiarrhythmic agent with a complex chemical architecture and a rich pharmacological profile. Its mechanism of action primarily involves the blockade of voltage-gated sodium channels. The inherent toxicity of lappaconitine has driven extensive research into the synthesis of novel derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the chemical structure of Allapinine and its key derivatives, details their synthesis through established and emerging methodologies, and presents a compilation of their quantitative pharmacological data. Furthermore, it elucidates the key signaling pathways involved in their therapeutic and adverse effects, offering a valuable resource for professionals engaged in cardiovascular drug discovery and development.

Chemical Structure of Allapinine and Its Derivatives

Allapinine is the hydrobromide salt of lappaconitine, a C18-diterpenoid alkaloid. The core structure of lappaconitine is a complex hexacyclic ring system. Modifications to this scaffold have yielded a variety of derivatives with altered pharmacological properties.

Allapinine (Lappaconitine Hydrobromide)

-

Chemical Formula: C₃₂H₄₅BrN₂O₈

-

Molecular Weight: 665.61 g/mol

-

IUPAC Name: [(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide[1]

Key Derivatives:

-

Lappaconitine: The parent alkaloid from which Allapinine is derived.

-

N-Deacetyllappaconitine: A major metabolite of lappaconitine, formed by the hydrolysis of the acetamido group on the benzoate (B1203000) moiety.[2]

-

5'-Bromolappaconitine: A halogenated derivative with a bromine atom substituted on the anthranilate ring, which has shown enhanced antiarrhythmic activity.[2]

Below is a graphical representation of the core structures of Allapinine and its key derivatives.

Caption: Chemical structures of Allapinine and its principal derivatives.

Synthesis of Allapinine Derivatives

The synthesis of Allapinine derivatives primarily involves the extraction of the parent compound, lappaconitine, from natural sources, followed by semi-synthetic modifications.

Extraction of Lappaconitine

Lappaconitine is predominantly extracted from the roots of plants belonging to the Aconitum genus, such as Aconitum sinomontanum Nakai.[3]

Synthesis of N-Deacetyllappaconitine

N-Deacetyllappaconitine is typically prepared via acid hydrolysis of lappaconitine.[4]

Experimental Protocol: Acid Hydrolysis of Lappaconitine

-

Reaction Setup: A solution of lappaconitine in a suitable acidic medium (e.g., hydrochloric acid in an alcoholic solvent) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete hydrolysis of the acetyl group.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure N-deacetyllappaconitine.[5]

Synthesis of 5'-Bromolappaconitine and Other Halogenated Derivatives

The synthesis of halogenated derivatives, such as 5'-bromolappaconitine, involves the electrophilic substitution on the anthranilate moiety of the lappaconitine molecule.

Experimental Protocol: Synthesis of Halogenated Lappaconitine Derivatives

-

Reaction Setup: Lappaconitine is dissolved in a suitable solvent (e.g., a chlorinated solvent) in a reaction vessel protected from light.

-

Halogenation: A halogenating agent (e.g., N-bromosuccinimide for bromination) is added portion-wise to the solution at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography to afford the desired halogenated lappaconitine derivative.[6]

Synthesis of Other Derivatives

A variety of other derivatives have been synthesized by modifying different positions of the lappaconitine scaffold, including the N-20 position and the C-4 acetamidobenzoate side chain. Techniques such as Sonogashira coupling have been employed to create hybrid molecules with other pharmacologically active fragments.[7]

The following diagram illustrates a general workflow for the synthesis of Allapinine derivatives.

Caption: A generalized workflow for the synthesis of Allapinine derivatives.

Quantitative Data

The following tables summarize the available quantitative data for Allapinine and its derivatives, focusing on their physicochemical properties and pharmacological activities.

Table 1: Physicochemical Properties of Allapinine and Key Derivatives

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Allapinine | C₃₂H₄₅BrN₂O₈ | 665.61 |

| Lappaconitine | C₃₂H₄₄N₂O₈ | 584.70 |

| N-Deacetyllappaconitine | C₃₀H₄₂N₂O₇ | 542.67 |

Table 2: Pharmacological Activity and Toxicity of Allapinine and Derivatives

| Compound | Activity | Model | ED₅₀ / IC₅₀ | LD₅₀ (mg/kg, oral, mice) | Reference |

| Lappaconitine | Analgesic | - | - | 32.4 | [8] |

| Lappaconitine Derivative (Compound 5a) | Analgesic | - | 1.2 mg/kg | - | [8] |

| Lappaconitine Derivative (Compound 5c) | Analgesic | - | 1.6 mg/kg | - | [8] |

| Lappaconitine Derivative (Compound 6) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 10.34 ± 2.05 µM | - | [5] |

| Lappaconitine Derivative (Compound 19) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 18.18 ± 4.80 µM | - | [5] |

| Lappaconitine Derivative (Compound 70) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 15.66 ± 0.88 µM | - | [5] |

| Lappaconitine Derivative (Compound A4) | Anti-inflammatory (NO inhibition) | LPS-induced RAW264.7 cells | 12.91 µmol/L | - | [3] |

| Lappaconitine Derivative (Compound A4) | Anti-inflammatory (TNF-α inhibition) | LPS-induced RAW264.7 cells | 89.66 µmol/L | - | [3] |

| Lappaconitine Derivative (Compound A4) | Anti-inflammatory (PGE2 inhibition) | LPS-induced RAW264.7 cells | > 100 µmol/L | - | [3] |

Signaling Pathways and Mechanism of Action

Antiarrhythmic Effects: Sodium Channel Blockade

The primary mechanism of action for Allapinine's antiarrhythmic effect is the blockade of voltage-gated sodium channels in cardiomyocytes. As a Class IC antiarrhythmic agent, it slows the upstroke of the action potential (Phase 0), thereby reducing the speed of conduction and the excitability of the cardiac tissue. This helps to suppress arrhythmias. Beyond sodium channels, Allapinine has also been shown to modulate potassium and calcium channels, contributing to its overall electrophysiological profile.

Anti-inflammatory and Analgesic Effects: NF-κB and MAPK Signaling Pathways

Derivatives of lappaconitine have demonstrated significant anti-inflammatory and analgesic properties. These effects are, in part, mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3]

-

NF-κB Pathway: This pathway is a central regulator of inflammation. Lappaconitine derivatives can suppress the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

-

MAPK Pathway: The MAPK cascade is involved in cellular responses to a variety of stimuli, including stress and inflammation. Inhibition of this pathway by lappaconitine derivatives can reduce the expression of inflammatory mediators like iNOS and COX-2.[5]

The diagram below illustrates the inhibitory effect of Allapinine derivatives on the NF-κB and MAPK signaling pathways.

Caption: Allapinine derivatives inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Conclusion

Allapinine and its derivatives represent a fascinating class of compounds with significant therapeutic potential, particularly in the fields of cardiology and inflammation. The complex chemical structure of the parent alkaloid, lappaconitine, provides a rich scaffold for synthetic modification, enabling the development of new chemical entities with improved efficacy and safety profiles. A thorough understanding of their chemical structures, synthetic routes, and mechanisms of action, as presented in this guide, is crucial for the rational design and development of the next generation of Allapinine-based therapeutics. The quantitative data compiled herein serves as a valuable benchmark for future structure-activity relationship studies and preclinical development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]

- 4. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lappaconitine: influence of halogen substituent on the antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Allapinin in Cardiac Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allapinin®, with the active ingredient lappaconitine (B608462) hydrobromide, is a Class IC antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast sodium channels within cardiomyocytes, leading to a reduction in the maximum rate of depolarization of the action potential, a slowing of conduction velocity, and an increase in the effective refractory period.[1][3] This comprehensive technical guide delineates the pharmacological properties of this compound on cardiac tissue, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Mechanism of Action and Electrophysiological Effects

This compound exerts its antiarrhythmic effects primarily through the modulation of ion channels in cardiac cells. As a Class IC antiarrhythmic, its most prominent action is the potent blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1][2] By binding to the open state of these channels, this compound reduces the influx of sodium ions, thereby decreasing the slope of Phase 0 and slowing the conduction of the electrical impulse throughout the atria, ventricles, and His-Purkinje system.[4][5] This leads to a prolongation of the PR interval and a widening of the QRS complex on an electrocardiogram (ECG), with minimal to no effect on the QT interval.[6]

Beyond its direct channel-blocking activity, this compound has also been shown to modulate the gene expression of various ion channels in cardiac tissue, suggesting a more complex regulatory role.[3] Studies in animal models have demonstrated that this compound can alter the mRNA levels of genes encoding for sodium, potassium, and calcium channels, which may contribute to its long-term antiarrhythmic efficacy and its side-effect profile.[3]

Data Presentation: Quantitative Effects of this compound on Cardiac Electrophysiology

The following tables summarize the available quantitative data on the effects of this compound (lappaconitine hydrobromide) on cardiac ion channels and tissue.

| Parameter | Channel/Tissue | Species | Concentration | Effect | Reference |

| Sodium Channel Blockade | |||||

| IC50 | Nav1.7 (neuronal isoform) | Human (HEK) | 27.67 µmol/L | Voltage-dependent inhibition | [7] |

| % Inhibition | Nav1.5 (cardiac isoform) | Human (HEK) | 100 µmol/L | 29% inhibition of peak current | [7] |

| Functional Effects | |||||

| Inotropic Action | Guinea Pig Atria | Guinea Pig | 0.06 µM | Significant negative inotropic effect | [8] |

| Gene Expression Modulation (mRNA levels in a rat model of aconitine-induced arrhythmia) | [3] | ||||

| Increased Expression | |||||

| Potassium Channels | kcna6, kcnj1, kcnj4, kcnq2, kcnq4 | Rat | N/A | Upregulation of mRNA | [3] |

| Calcium Channel | cacna1g (T-type) | Rat | N/A | Upregulation of mRNA | [3] |

| Vesicular Acetylcholine Transporter | slc18a3 | Rat | N/A | Upregulation of mRNA | [3] |

| Decreased Expression | |||||

| Sodium Channel | scn8a | Rat | N/A | Downregulation of mRNA | [3] |

| Potassium Channels | kcne1, kcns1 | Rat | N/A | Downregulation of mRNA | [3] |

Experimental Protocols

The following sections describe representative methodologies for investigating the pharmacological properties of this compound in cardiac tissue.

Cardiomyocyte Isolation

Objective: To obtain viable, single cardiomyocytes for electrophysiological studies.

Methodology (based on Langendorff perfusion of adult rodent hearts):

-

Animal Euthanasia and Heart Excision: The experimental animal (e.g., adult rat or mouse) is anesthetized, and the heart is rapidly excised and placed in ice-cold, calcium-free Tyrode's solution.

-

Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is perfused in a retrograde manner with a calcium-free buffer to wash out the blood.

-

Enzymatic Digestion: The perfusion is switched to a buffer containing digestive enzymes (e.g., collagenase and protease) to break down the extracellular matrix.

-

Cell Dissociation and Calcium Reintroduction: The digested heart tissue is minced and gently agitated to release individual cardiomyocytes. The calcium concentration in the cell suspension is gradually increased to physiological levels.

-

Cell Harvesting and Plating: The isolated cardiomyocytes are washed and plated on laminin-coated coverslips for subsequent electrophysiological recording.

Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on specific ion currents in isolated cardiomyocytes.

Methodology (Whole-Cell Voltage-Clamp):

-

Cell Preparation: Isolated cardiomyocytes are placed on the stage of an inverted microscope and perfused with an external solution.

-

Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ. The pipette is filled with an internal solution designed to isolate the current of interest (e.g., containing Cs+ to block K+ currents when studying Na+ or Ca2+ currents).

-

Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ). A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to elicit the ion current of interest. For example, to study the fast sodium current (I_Na), the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials.

-

Drug Application and Data Acquisition: this compound is applied to the cell via the perfusion system at various concentrations. The resulting changes in the ion current are recorded and analyzed to determine the dose-dependent effects of the drug.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the pharmacological actions of this compound.

Conclusion

This compound is a potent Class IC antiarrhythmic agent with a primary mechanism of action centered on the blockade of cardiac sodium channels. Its electrophysiological effects lead to a slowing of conduction and an increase in the refractory period, which underlie its therapeutic efficacy in a range of cardiac arrhythmias. Furthermore, evidence suggests that this compound can modulate the gene expression of various ion channels, indicating a more complex pharmacological profile. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of cardiac ion channels and to explore the upstream signaling pathways responsible for its effects on gene expression. This will provide a more complete understanding of its antiarrhythmic properties and potential for proarrhythmic side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. [The Study of Evidence Base for the Use of Lappaconitine Hydrobromide in Patients With Atrial Fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 6. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiac effects of lappaconitine and N-deacetyllappaconitine, two diterpenoid alkaloids from plants of the Aconitum and Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]

Allapinin's Effect on Cardiac Action Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allapinin, a Class IC antiarrhythmic agent, exerts its primary therapeutic effect by modulating the intricate electrical signaling of the heart at the cellular level. Its active ingredient, lappaconitine (B608462) hydrobromide, primarily targets voltage-gated sodium channels, leading to significant alterations in the cardiac action potential.[1][2] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the distinct phases of the cardiac action potential, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Sodium Channel Blockade

This compound is classified as a Class IC antiarrhythmic drug, indicating its potent inhibitory effect on the fast inward sodium current (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] By blocking these sodium channels, this compound decreases the influx of sodium ions into cardiomyocytes, which in turn slows the maximum rate of depolarization (Vmax) and prolongs the conduction of electrical impulses throughout the cardiac tissue.[3] This mechanism is central to its efficacy in suppressing various cardiac arrhythmias.

Impact on Cardiac Action Potential Phases

The cardiac action potential is a complex interplay of ion currents that can be divided into five distinct phases. This compound's influence extends beyond its primary effect on Phase 0, impacting the overall duration and morphology of the action potential.

Phase 0: Rapid Depolarization

This phase is characterized by the rapid influx of Na+ ions through voltage-gated sodium channels. This compound's principal action is the potent, use-dependent blockade of these channels. This leads to a significant reduction in the maximum upstroke velocity (Vmax) of the action potential. Clinically, this effect manifests as a prolongation of the PQ interval and a widening of the QRS complex on an electrocardiogram (ECG).[4]

Phases 1, 2, and 3: Repolarization

While the primary effect of this compound is on Phase 0, it also indirectly and directly influences the repolarization phases. Studies have shown that this compound can modulate the gene expression of various potassium (K+) and calcium (Ca2+) channels, which are the key players in Phases 1, 2, and 3.[5]

-

Phase 1 (Early Repolarization): Primarily driven by the transient outward potassium current (Ito).

-

Phase 2 (Plateau): A balance between inward calcium currents (ICaL) and outward potassium currents (IKs, IKr).

-

Phase 3 (Rapid Repolarization): Dominated by the activation of delayed rectifier potassium currents (IKr and IKs) and the inward rectifier potassium current (IK1).

Research indicates that this compound may increase the mRNA levels for certain types of K+ channels and Ca2+ channels, while decreasing the mRNA levels for others.[5] These alterations in ion channel expression can lead to changes in the duration of the action potential (APD), although specific quantitative data on the dose-dependent effects of this compound on APD30, APD50, and APD90 in different cardiac cell types remain limited in publicly available literature.

Phase 4: Resting Potential

Phase 4 is maintained by the inward rectifier potassium current (IK1). While direct quantitative effects of this compound on the resting membrane potential are not extensively documented, its modulation of K+ channel gene expression could potentially influence the stability of this phase.

Quantitative Effects of this compound on Cardiac Electrophysiology

The following table summarizes the available quantitative data on the effects of lappaconitine, the active component of this compound. It is important to note that much of the detailed quantitative research has been conducted on neuronal sodium channels, and cardiac-specific data, particularly dose-response relationships for all action potential parameters, is not as readily available.

| Parameter | Species/Cell Type | Concentration | Effect | Reference |

| IC50 (hNav1.7) | HEK293 cells | 27.67 µmol/L (at -70 mV) | Voltage-dependent inhibition | [1] |

| Negative Inotropic Action | Guinea-pig atria | 0.06 µM (Lappaconitine) | Significant negative inotropy | [4] |

| Asystole | Guinea-pig atria | 4.5 µM (Lappaconitine) | Induction of asystole | [4] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action of antiarrhythmic drugs like this compound, various experimental models and techniques are employed. The following diagrams illustrate the conceptual signaling pathway of this compound's effect and a typical experimental workflow for its electrophysiological characterization.

Conceptual signaling pathway of this compound's cardiac effects.

Typical experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

Objective: To measure the dose-dependent effects of this compound on action potential parameters and specific ion currents in single cardiac myocytes.

Methodology:

-

Cell Isolation: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine) using a Langendorff perfusion system with collagenase and protease solutions.

-

Cell Culture: Isolated myocytes can be used acutely or cultured for a short period on laminin-coated coverslips.

-

Patch-Clamp Recording:

-

Whole-cell configuration: A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Solutions: The external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4. The internal (pipette) solution contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.

-

Data Acquisition: Action potentials are recorded in current-clamp mode, and specific ion currents (e.g., INa, IKr, IKs) are measured in voltage-clamp mode using specific voltage protocols.

-

-

Drug Application: this compound is dissolved in the external solution and perfused over the cell at increasing concentrations to determine the dose-response relationship.

-

Data Analysis: Action potential parameters (APD at 30%, 50%, and 90% repolarization, Vmax, resting membrane potential) and ion current characteristics (peak current, current-voltage relationship, activation/inactivation kinetics) are analyzed using specialized software.

Optical Mapping of Isolated Hearts

Objective: To assess the effects of this compound on the spatiotemporal characteristics of action potential propagation and repolarization across the epicardial surface of an intact heart.

Methodology:

-

Heart Preparation: An animal heart (e.g., rabbit) is excised and retrogradely perfused on a Langendorff apparatus with oxygenated Tyrode's solution.

-

Dye Loading: The heart is stained with a voltage-sensitive dye (e.g., di-4-ANEPPS) which binds to the cell membranes and changes its fluorescence intensity in response to changes in membrane potential.

-

Optical Recording: The epicardial surface of the heart is illuminated with an appropriate excitation light source. The emitted fluorescence is captured by a high-speed, high-resolution camera.

-

Drug Perfusion: this compound is added to the perfusate at various concentrations.

-

Data Analysis: The recorded optical signals are processed to create maps of action potential propagation (activation maps) and repolarization (APD maps). This allows for the assessment of conduction velocity, APD heterogeneity, and the induction of arrhythmias.

Conclusion

This compound is a potent Class IC antiarrhythmic agent that primarily acts by blocking cardiac sodium channels, thereby slowing depolarization and conduction. Its influence on the expression of other ion channels suggests a more complex mechanism affecting the entire action potential. While qualitative effects are documented, a comprehensive understanding of its dose-dependent quantitative impact on all phases of the cardiac action potential in different cardiac tissues requires further detailed investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate electrophysiological profile of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anti-arrhythmic effectiveness of this compound in ventricular arrhythmia in patients with circulatory failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action Potential Triangulation Explains Acute Proarrhythmic Effect of Aliskiren in a Whole-Heart Model of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allapinin (lappaconitine hydrobromide) is a well-established Class IC antiarrhythmic agent, with its primary mechanism of action attributed to the blockade of the cardiac sodium channel, Nav1.5. However, emerging evidence suggests that the pharmacological profile of this compound is more complex, extending beyond this single target. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond Nav1.5, with a focus on its modulatory effects on the gene expression of other ion channels and transporters. This document summarizes the available quantitative data, presents detailed experimental methodologies for key cited experiments, and provides visual representations of the associated signaling pathways and experimental workflows. This information is intended to support further research into the multifaceted mechanism of action of this compound, aid in the understanding of its side-effect profile, and guide the development of novel therapeutic agents.

Introduction

This compound is a diterpenoid alkaloid derived from plants of the Aconitum and Delphinium species.[1] Clinically, it is used in the management of both supraventricular and ventricular arrhythmias.[2][3][4][5][6][7] Its classification as a Class IC antiarrhythmic stems from its potent blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and reduces the excitability of the cardiac conduction system.[8] While the interaction with Nav1.5 is well-documented, the molecular basis for some of this compound's side effects, such as tachycardia and arterial hypertension, remains less understood and may be attributable to off-target interactions.[8]

Recent research has begun to shed light on these off-target effects, revealing that this compound can significantly modulate the gene expression of a variety of other ion channels and transporters. This guide will delve into these findings, presenting the current state of knowledge regarding the molecular targets of this compound beyond Nav1.5.

Quantitative Data on Molecular Targets

The primary evidence for this compound's effects beyond Nav1.5 comes from a study investigating its impact on gene expression in a rat model of aconitine-induced arrhythmia.[8] This research demonstrated that this compound treatment leads to significant changes in the mRNA levels of several genes encoding for ion channels and transporters. The following table summarizes these findings. It is important to note that direct, quantitative data on the binding affinity (e.g., K_d, K_i) or functional modulation (e.g., IC50, EC50) of this compound with the protein products of these genes is not yet available in the published literature.

Table 1: Modulation of Ion Channel and Transporter Gene Expression by this compound in a Rat Model of Aconitine-Induced Arrhythmia

| Gene | Protein Product | Protein Family | Effect of this compound |

| Upregulated Genes | |||

| kcna6 | Kv1.6 | Voltage-gated potassium channel | Upregulation of mRNA |

| kcnj1 | Kir1.1 (ROMK) | Inward-rectifier potassium channel | Upregulation of mRNA |

| kcnj4 | Kir2.3 | Inward-rectifier potassium channel | Upregulation of mRNA |

| kcnq2 | Kv7.2 | Voltage-gated potassium channel | Upregulation of mRNA |

| kcnq4 | Kv7.4 | Voltage-gated potassium channel | Upregulation of mRNA |

| cacna1g | Cav3.1 | T-type voltage-gated calcium channel | Upregulation of mRNA |

| slc18a3 | VAChT | Vesicular acetylcholine (B1216132) transporter | Upregulation of mRNA |

| Downregulated Genes | |||

| kcne1 | MinK | Potassium channel beta subunit | Downregulation of mRNA |

| kcns1 | Kv9.1 | Voltage-gated potassium channel alpha subunit | Downregulation of mRNA |

| scn8a | Nav1.6 | Voltage-gated sodium channel | Downregulation of mRNA |

| atp4a | H+/K+ ATPase | Proton pump | Downregulation of mRNA |

| slc6a9 | GlyT1 | Glycine transporter | Downregulation of mRNA |

Data sourced from Vakhitova et al.[8][9]

Experimental Protocols

The following section details the generalized methodology for the key experiment that identified the modulation of gene expression by this compound.

Gene Expression Profiling using RT² Profiler™ PCR Array

This protocol is based on the methodology described by Vakhitova et al.[8] and the general guidelines for the use of QIAGEN's RT² Profiler™ PCR Arrays.[10][11][12]

Objective: To determine the effect of this compound on the expression of a panel of genes related to neuroscience, including ion channels and transporters, in a rat model of aconitine-induced arrhythmia.

Materials:

-

This compound (lappaconitine hydrobromide)

-

Aconitine

-

Adult male rats

-

Physiological saline

-

RNA extraction kit (e.g., RNeasy Kit, QIAGEN)

-

DNase I

-

RT² First Strand Kit (QIAGEN)

-

Rat Neuroscience Ion Channels & Transporters RT² Profiler™ PCR Array (SABiosciences/QIAGEN)

-

RT² SYBR Green qPCR Mastermix (QIAGEN)

-

Real-time PCR instrument

Methodology:

-

Animal Model and Treatment:

-

Induce cardiac arrhythmia in adult male rats via the administration of aconitine.

-

Divide the arrhythmic rats into two groups: a control group receiving physiological saline and a treatment group receiving this compound.

-

Administer the respective treatments as described in the specific study design.

-

-

RNA Extraction and Purification:

-

At a predetermined time point following treatment, euthanize the animals and harvest the target tissue (e.g., heart, brain).

-

Immediately stabilize the tissue to prevent RNA degradation.

-

Extract total RNA from the tissue samples using a commercial RNA extraction kit following the manufacturer's instructions.

-

Perform an on-column DNase digestion or a subsequent DNase I treatment to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using the RT² First Strand Kit. This kit includes a genomic DNA elimination step prior to the reverse transcription reaction.

-

The reverse transcription is typically performed using a blend of oligo-dT and random hexamer primers to ensure comprehensive and unbiased cDNA synthesis.

-

-

Real-Time PCR:

-

Prepare the real-time PCR reaction mix by combining the synthesized cDNA with the RT² SYBR Green qPCR Mastermix.

-

Aliquot the PCR mix into each well of the Rat Neuroscience Ion Channels & Transporters RT² Profiler™ PCR Array. Each well contains pre-dispensed, gene-specific primers for one of the 84 target genes, plus housekeeping genes and internal controls.

-

Perform the real-time PCR using a calibrated instrument according to the manufacturer's recommended cycling conditions.

-

-

Data Analysis:

-

Collect the threshold cycle (Ct) values for each gene on the array.

-

Perform data normalization using the average Ct values of the housekeeping genes included on the array to correct for variations in RNA input and reverse transcription efficiency.

-

Calculate the fold change in gene expression for each gene in the this compound-treated group relative to the saline-treated control group using the ΔΔCt method.

-

A fold change of ≥2 is typically considered a significant upregulation, while a fold change of ≤0.5 is considered a significant downregulation.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the gene expression analysis used to identify the molecular targets of this compound.

Caption: Workflow for identifying this compound's effect on gene expression.

Signaling and Logical Relationships

The following diagram illustrates the proposed mechanism of this compound's action, incorporating its effects on gene expression and the potential downstream physiological consequences.

Caption: this compound's impact on gene expression and potential outcomes.

Discussion and Future Directions

The available evidence strongly indicates that the pharmacological actions of this compound are not limited to the blockade of Nav1.5 channels. The modulation of gene expression for a range of potassium and calcium channels, as well as neurotransmitter transporters, suggests a broader impact on cellular electrophysiology and signaling. The upregulation of various potassium channel genes could potentially contribute to its antiarrhythmic effects by influencing cardiac repolarization, while the changes in calcium channel and acetylcholine transporter expression may play a role in its side-effect profile, including effects on heart rate and blood pressure.

A significant knowledge gap remains regarding the direct interaction of this compound with the protein products of these modulated genes. Future research should focus on:

-

Binding Assays: Conducting radioligand binding studies or other affinity-based assays to determine if this compound directly binds to these identified ion channels and transporters.

-

Functional Electrophysiology: Utilizing patch-clamp electrophysiology to investigate whether this compound directly modulates the activity of these channels, and if so, to determine the functional consequences (e.g., inhibition, activation, alteration of gating kinetics) and to quantify these effects (e.g., IC50, EC50).

-

Signaling Pathway Analysis: Investigating the upstream signaling pathways that are affected by this compound to mediate the observed changes in gene expression. This could involve studying the activity of transcription factors known to regulate the expression of these ion channel and transporter genes.

Conclusion

References

- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antiarrhythmic drug this compound: review of results of clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Efficiency and safety of this compound in short- and long-term treatment of patients with normal heart and ventricular premature beats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Allapininum used for? [synapse.patsnap.com]

- 6. [Pharmacokinetics and pharmacodynamics of the new Russian anti-arrhythmia drug this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Comparative study of the effectiveness of this compound in patients with frequent and stable extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. qiagen.com [qiagen.com]

- 12. RT2 Profiler PCR Arrays [qiagen.com]

Allapinin: A Comprehensive Technical Guide on its Discovery, Mechanism, and Therapeutic Application in Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allapinin®, the registered trade name for the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent with a significant history of clinical use, particularly in Eastern Europe and Central Asia. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound in the treatment of cardiac arrhythmias. It details the drug's primary pharmacodynamic effects on cardiac ion channels, presents quantitative data from key clinical trials, and outlines the experimental protocols that have been instrumental in elucidating its therapeutic properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Discovery and History

The journey of this compound from a natural plant alkaloid to a clinically effective antiarrhythmic drug is rooted in the rich biodiversity of Central Asia and the dedicated research efforts of Soviet scientists.

-

The Source: The active pharmaceutical ingredient of this compound is lappaconitine, a diterpenoid alkaloid.[1] It is primarily isolated from plants of the Aconitum genus, specifically Aconitum leucostomum and Aconitum septentrionale (also known as northern wolfsbane).[2] These plants are found in regions of Central Asia.

-

The Institution: The pioneering research and development of this compound were conducted at the S.Yu. Yunusov Institute of the Chemistry of Plant Substances of the Academy of Sciences of the Republic of Uzbekistan.[3][4] This institute, founded in 1956, has a long and distinguished history in the study of natural compounds.[5][6][7][8] The laboratory of alkaloid chemistry, established in 1943 by Academician S.Yu. Yunusov, was instrumental in the investigation of plant-derived alkaloids, leading to the discovery of this compound's therapeutic potential.[6]

-

Early Development: The initial development of this compound as an antiarrhythmic agent took place in the late 1970s.[9] Following extensive preclinical and clinical investigations, this compound was introduced into medical practice.[9] Its development was a significant achievement of the Soviet pharmaceutical research program.

-

Clinical Introduction: this compound has been used in clinical practice for a considerable time, with early clinical trial results being published in the 1980s.[10][11] It became a recognized treatment for various cardiac rhythm disturbances in the USSR and continues to be used in several countries today.

Mechanism of Action

This compound is classified as a Class IC antiarrhythmic drug according to the Vaughan-Williams classification.[1][12] Its primary mechanism of action is the blockade of fast sodium channels (INa) in the cardiomyocyte membrane.[1][10]

Primary Effect: Sodium Channel Blockade

By binding to and inhibiting voltage-gated sodium channels, this compound reduces the influx of sodium ions during Phase 0 of the cardiac action potential.[1] This leads to several key electrophysiological effects:

-

Decreased Rate of Depolarization: The slowing of the rapid upstroke of the action potential.[10]

-

Slowed Conduction Velocity: The speed at which electrical impulses travel through the atria, atrioventricular (AV) node, and ventricles is reduced.[1]

-

Prolonged Refractory Period: The time during which the cardiac cells are unable to respond to a new electrical stimulus is extended.[1]

These actions collectively suppress abnormal electrical activity in the heart, thereby preventing and terminating arrhythmias.[1]

Modulation of Other Ion Channels and Genes

Beyond its primary effect on sodium channels, research suggests that this compound may also modulate the expression of other ion channels and related genes. A study on a rat model of aconitine-induced arrhythmia revealed that this compound treatment led to:

-

Increased mRNA levels of:

-

Decreased mRNA levels of:

These findings suggest that this compound's antiarrhythmic effect may be multifactorial, involving the modulation of genes responsible for various ionic currents (INa, Ito, IKs, IK1, ICaT) that shape the cardiac action potential.[10][13][14] The influence on acetylcholine and glycine (B1666218) transporters also points to a potential role of these neurotransmitters in its antiarrhythmic properties.[13]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound's action on cardiomyocytes.

References

- 1. What is Allapininum used for? [synapse.patsnap.com]

- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uzicps.uz [uzicps.uz]

- 4. uzicps.uz [uzicps.uz]

- 5. uzicps.uz [uzicps.uz]

- 6. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Results of the clinical study of a new anti-arrhythmia preparation this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [To the mechanisms of antiarrhythmic action of Allapinine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Pharmacodynamics of this compound and its possible adverse effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Efficiency and safety of this compound in short- and long-term treatment of patients with normal heart and ventricular premature beats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Anti-arrhythmic effectiveness of this compound in ventricular arrhythmia in patients with circulatory failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of N-deacetyllappaconitine, the Active Metabolite of Allapinin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, pharmacology, and analytical determination of N-deacetyllappaconitine, the principal active metabolite of the antiarrhythmic drug Allapinin (lappaconitine hydrobromide). It details the biotransformation process, comparative pharmacological effects, and the technical protocols for its identification and quantification in biological matrices.

Introduction

This compound, the hydrobromide salt of the diterpenoid alkaloid lappaconitine (B608462), is a Class IC antiarrhythmic agent used in the treatment of various cardiac arrhythmias.[1] Its therapeutic and toxicological profile is significantly influenced by its metabolism into pharmacologically active substances. The most clinically relevant of these is N-deacetyllappaconitine (also referred to as DLA or N-DAL), formed through hydrolysis.[2][3] This metabolite not only contributes significantly to the overall antiarrhythmic effect but also exhibits its own distinct pharmacokinetic and pharmacodynamic properties.[4] Understanding the identification and characterization of N-deacetyllappaconitine is therefore critical for the effective and safe clinical application of this compound.

Biotransformation of this compound to N-deacetyllappaconitine